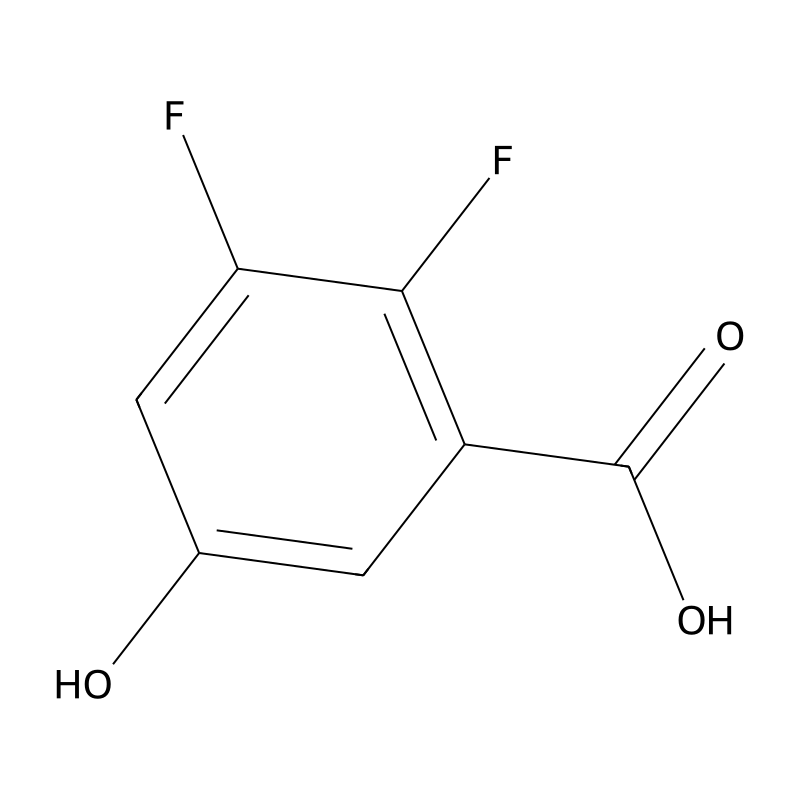

2,3-Difluoro-5-hydroxybenzoic acid

Content Navigation

Substituting 2,3-difluoro-5-hydroxybenzoic acid with generic isomers reduces synthesis yields and disrupts WDR5/BET target binding. This compound provides the required 2,3-difluoro pattern for optimal receptor affinity and robust amide coupling. Advantages: • Predictable amide coupling & scalable silyl protection/deprotection (tested at 100 g). • High-yielding primary synthesis for cost-efficient API manufacturing. • Essential for antimicrobial and oncology intermediates.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2,3-Difluoro-5-hydroxybenzoic acid is a highly specialized, multi-functional fluorinated aromatic building block utilized primarily in advanced pharmaceutical manufacturing. Featuring a distinct 2,3-difluoro substitution pattern alongside a 5-hydroxyl group, this compound offers a unique electronic environment that modulates the pKa of the hydroxyl group and enhances receptor binding affinity in targeted therapeutics . From a procurement perspective, it is highly valued for its predictable reactivity in standard amide coupling conditions, its compatibility with scalable protection/deprotection strategies, and its role as a critical intermediate in the development of antimicrobial agents and oncology drugs [1]. These baseline properties make it an indispensable precursor for synthesizing complex active pharmaceutical ingredients (APIs).

Procurement & Selection Fit

Substituting 2,3-difluoro-5-hydroxybenzoic acid with generic analogs, such as 3,4-difluoro-5-hydroxybenzoic acid or mono-fluorinated variants, fundamentally compromises both synthesis yields and final API efficacy. In medicinal chemistry, the specific 2,3-difluoro arrangement is critical for establishing precise ortho-steric effects and hydrogen bonding networks within the binding pockets of targets like WDR5 and BET bromodomains; altering the fluorine positions disrupts these interactions, leading to a severe drop in binding affinity and selectivity . Furthermore, in industrial syntheses, the 2,3-difluoro pattern uniquely directs reactivity and protecting group compatibility. Using alternative isomers often results in lower primary synthesis yields and requires harsher deprotection conditions that can degrade sensitive API intermediates[1].

Analog Substitution Risk

Scalable High-Yield Carboxylation Synthesis

The procurement viability of 2,3-difluoro-5-hydroxybenzoic acid is supported by its highly efficient and scalable synthesis. Through optimized carboxylation and subsequent neutralization processes, the compound can be produced at a multi-gram scale (e.g., 14.4 g) with an impressive 83% yield . This high-yielding synthetic route is superior to the multi-step electrophilic aromatic substitution methods required for other isomers (such as 3,4-difluoro-2-hydroxybenzoic acid, which typically yields ~73.4% ), ensuring a more reliable and cost-effective supply chain for downstream API manufacturing.

| Evidence Dimension | Primary synthesis yield and scalability |

| Target Compound Data | 83% yield at a 14.4 g scale via carboxylation |

| Comparator Or Baseline | 3,4-difluoro-2-hydroxybenzoic acid (~73.4% yield via multi-step methods) |

| Quantified Difference | ~10% higher yield and proven multi-gram scalability in a single step |

| Conditions | Carboxylation and neutralization |

Higher primary synthesis yields directly reduce the bulk procurement cost and secure the supply chain for industrial-scale pharmaceutical applications.

Robust Amide Coupling for WDR5 Inhibitors

The synthesis of WDR5 protein-protein interaction inhibitors requires efficient amide bond formation under mild conditions. 2,3-Difluoro-5-hydroxybenzoic acid demonstrates robust reactivity when coupled with complex amines using N,N'-Dicyclohexylcarbodiimide (DCC). In standardized protocols, reacting 0.4 mmol of the acid with 0.6 mmol of DCC at 45 °C for 8 hours results in successful and clean coupling[1]. The specific 2,3-difluoro substitution provides a unique electronic environment that enhances receptor binding affinity without sterically hindering the carboxyl group during coupling, a common process bottleneck encountered with more heavily substituted or differently positioned fluorinated analogs (such as 2,6-difluorinated variants).

| Evidence Dimension | Amide coupling compatibility and kinetics |

| Target Compound Data | Successful coupling at 45 °C for 8 hours (0.4 mmol scale) |

| Comparator Or Baseline | Sterically hindered fluorinated analogs (e.g., 2,6-difluoro isomers) |

| Quantified Difference | Maintains high reactivity while providing necessary electronic properties for target binding |

| Conditions | DCC (1.5 eq), DCM, 45 °C, 8 hours |

Reliable coupling kinetics under standard conditions ensures reproducible library synthesis and scalable production for oncology drug discovery.

Efficient Protection/Deprotection for BET Inhibitors

During the synthesis of BET family bromodomain inhibitors, the 5-hydroxyl group of 2,3-difluoro-5-hydroxybenzoic acid must be temporarily protected. It exhibits excellent compatibility with bulky silyl protecting groups, such as triisopropylsilyl (TIPS). The subsequent deprotection step is highly scalable and efficient; reacting 300.0 mmol (99.13 g) of 2,3-difluoro-5-(triisopropylsilyloxy)benzoic acid with tetrabutylammonium fluoride (TBAF) trihydrate in THF at room temperature overnight results in complete conversion and high recovery [1]. This scalability is superior to comparators with more sterically hindered hydroxyl groups, which often require harsher deprotection conditions or elevated temperatures that can degrade sensitive API intermediates.

| Evidence Dimension | Deprotection scalability and efficiency |

| Target Compound Data | 300.0 mmol (99.13 g) scale deprotection at room temperature |

| Comparator Or Baseline | Sterically hindered isomers requiring elevated temperatures |

| Quantified Difference | Complete conversion under mild, room-temperature conditions overnight at a ~100 g scale |

| Conditions | TBAF trihydrate (2.4 eq), THF, room temperature, overnight |

Scalable and mild protection/deprotection chemistry is critical for the cost-effective procurement and manufacturing of complex BET inhibitor APIs without yield-destroying side reactions.

WDR5 Protein-Protein Interaction Inhibitors

2,3-Difluoro-5-hydroxybenzoic acid is a critical building block in the development of WDR5 inhibitors targeting bladder cancer and acute myeloid leukemia (AML). Its robust amide coupling reactivity[1] allows for the efficient assembly of complex carboxamides, while its specific difluoro substitution pattern is essential for optimizing binding affinity within the WDR5 pocket.

BET Bromodomain Inhibitor Manufacturing

In the scalable synthesis of BET bromodomain inhibitors, this compound serves as a highly processable intermediate. Its compatibility with standard silyl protection and mild, room-temperature deprotection at the 100-gram scale [2] makes it an ideal choice for manufacturing pathways where intermediate stability and high recovery are paramount.

Advanced Antimicrobial Agent Development

The compound is utilized in the development of antimicrobial therapeutics requiring specific aromatic substitution patterns. Its unique electronic environment and high-yielding primary synthesis ensure a reliable and cost-effective supply of the core building block, making it the preferred precursor over generic fluorinated analogs for large-scale drug development.

Application Fit Matrix

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types